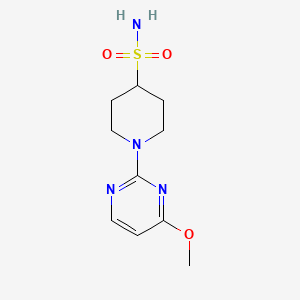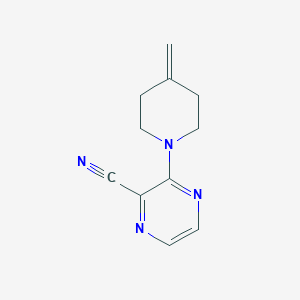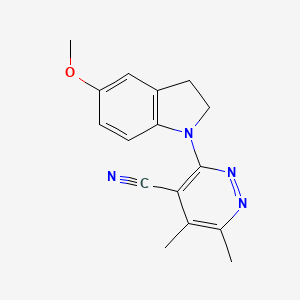![molecular formula C16H17N5O B7059536 4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059536.png)
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methoxypyridine group and a pyridine carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting 4-methoxypyridine with piperazine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Coupling Reaction: : The piperazine intermediate is then coupled with 2-chloropyridine-4-carbonitrile. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling process.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This often involves:
Batch Processing: Utilizing large reactors to carry out the reactions in bulk.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction rates and yields.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[4-(4-Hydroxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile.
Reduction: Formation of 4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: Used as a probe in studying receptor-ligand interactions, especially in the context of G-protein-coupled receptors (GPCRs).
Pharmacology: Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets GPCRs, particularly those involved in neurotransmission.
Pathways Involved: The compound modulates signaling pathways by binding to receptors, leading to changes in cellular responses. This can result in altered neurotransmitter release, receptor activation or inhibition, and downstream effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-amine: Similar structure but with an amine group instead of a nitrile group.
4-[4-(4-Hydroxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, pharmacology, and industrial chemistry.
Properties
IUPAC Name |
4-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-22-15-3-5-19-16(11-15)21-8-6-20(7-9-21)14-2-4-18-13(10-14)12-17/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXRAJPZCOGYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCN(CC2)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine](/img/structure/B7059462.png)
![methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate](/img/structure/B7059473.png)
![2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059478.png)
![6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B7059486.png)
![2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7059492.png)
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7059498.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide](/img/structure/B7059502.png)

![Methyl 6-[3-(dimethylcarbamoyl)piperidin-1-yl]-5-nitropyridine-2-carboxylate](/img/structure/B7059519.png)

![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide](/img/structure/B7059530.png)

![2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059545.png)
![4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide](/img/structure/B7059551.png)
